Product packaging for Di-Boc-S-(2-aminoethyl)-L-cysteine(Cat. No.:CAS No. 130622-07-0)

Di-Boc-S-(2-aminoethyl)-L-cysteine

Cat. No.: B1439720
CAS No.: 130622-07-0
M. Wt: 364.5 g/mol
InChI Key: IEQFHDBZITZXMZ-JTQLQIEISA-N
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Description

Di-Boc-S-(2-aminoethyl)-L-cysteine (CAS 130622-07-0) is a specialized, orthogonally protected cysteine derivative of significant value in advanced peptide synthesis and chemical biology research. With a molecular formula of C15H28N2O6S and a molecular weight of 364.46 g/mol, this compound is characterized by its two tert-butyloxycarbonyl (Boc) groups, which serve as acid-labile protecting groups for the amine functionalities . The primary application of this building block is in Solid-Phase Peptide Synthesis (SPPS), where it enables the incorporation of a modified cysteine side chain into peptide sequences while preventing undesired side reactions . The Boc protecting groups can be selectively removed under mild acidic conditions, allowing for precise deprotection strategies that are crucial for the synthesis of complex disulfide-rich peptides or for site-specific bioconjugation . The core structure of this reagent, S-(2-aminoethyl)-L-cysteine (AEC), is a well-known lysine analog . In biochemical research, AEC and its resistant mutants have been utilized in studies concerning the regulation of amino acid biosynthesis, particularly in the production of L-lysine in organisms like Arthrobacter globiformis . More recently, research utilizing S. cerevisiae has demonstrated that AEC is a powerful tool for adaptive laboratory evolution (ALE) . This process can hyperactivate the yeast Retrograde Response pathway, leading to strains with a valuable metabolic phenotype for winemaking, specifically the reduction of ethanol and acetic acid and the concurrent increase of glycerol production . This makes this compound a critical intermediate for chemists synthesizing peptides for metabolic studies, enzyme inhibitors, or other bioconjugates where a protected, modifiable cysteine residue is required. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28N2O6S B1439720 Di-Boc-S-(2-aminoethyl)-L-cysteine CAS No. 130622-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQFHDBZITZXMZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119972
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130622-07-0
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130622-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Di Boc S 2 Aminoethyl L Cysteine

Precursor Synthesis and Starting Materials

The foundation of synthesizing Di-Boc-S-(2-aminoethyl)-L-cysteine lies in the preparation of its core structure, S-(2-aminoethyl)-L-cysteine, and the appropriate selection and protection of the source amino acid.

Preparation of S-(2-aminoethyl)-L-cysteine Analogues

S-(2-aminoethyl)-L-cysteine, also known as L-thialysine, is a cysteine derivative where the sulfur atom is bonded to a 2-aminoethyl group. nih.govwikipedia.org Its synthesis can be approached through various routes. One common method involves the reaction of L-cysteine with a suitable 2-aminoethylating agent. Another enzymatic approach utilizes L-serine and cysteamine (B1669678) in a reaction catalyzed by cystathionine-beta-synthase. nih.gov Pantetheine has also been identified as an effective cysteamine donor for this synthesis. nih.gov

The structural analogue, S-(2-carboxyethyl)-L-cysteine, is synthesized from L-cysteine and can be a precursor for related compounds. semanticscholar.org The choice of synthetic route often depends on the desired scale and the availability of starting materials.

Source Amino Acid Derivatives and Their Initial Protection

The primary source amino acid for the synthesis of this compound is L-cysteine. Due to the presence of multiple reactive functional groups (a primary amine, a carboxylic acid, and a thiol), selective protection is a critical first step. The thiol group of L-cysteine is typically alkylated to introduce the S-(2-aminoethyl) moiety.

Prior to the Boc protection, the amino groups of the S-(2-aminoethyl)-L-cysteine precursor must be available for reaction. If the starting material is a salt, such as S-(2-aminoethyl)-L-cysteine hydrochloride, it must be neutralized to the free amino acid before proceeding with the Boc protection. sigmaaldrich.com

Boc Protection Strategies for Amine and Amino Acid Functionalities

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the two primary amine functionalities of S-(2-aminoethyl)-L-cysteine is a key step in the synthesis. The Boc group is widely used in peptide synthesis and organic chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions. jk-sci.com

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) mediated Reactions

Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is the most common reagent for the introduction of the Boc group. jk-sci.comfishersci.co.uk The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.com This leads to the formation of a carbamate (B1207046) and the release of tert-butoxide and carbon dioxide. jk-sci.com Given that S-(2-aminoethyl)-L-cysteine has two primary amine groups, a sufficient molar excess of Boc₂O is required to ensure the formation of the di-Boc protected product. The use of a base is typically required to facilitate the reaction. fishersci.co.uk

For primary amines, it is possible to introduce two Boc groups, a strategy relevant for the dual protection of the amino functions in S-(2-aminoethyl)-L-cysteine. rsc.org

Reaction Conditions and Optimization Parameters

The efficiency of the Boc protection reaction is influenced by several factors, including the choice of solvent, base, temperature, and reaction time.

The Boc protection of amino acids can be performed under both aqueous and anhydrous conditions. organic-chemistry.org

Aqueous Systems: A common method involves a mixed solvent system of dioxane and water, often in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate. prepchem.com For instance, the synthesis of N-t-Butoxycarbonyl-S-(2-carbobenzyloxyaminoethyl)-L-cysteine utilizes a 2:1 dioxane-water mixture with sodium hydroxide. prepchem.com Another effective system uses a mixture of acetone (B3395972) and water with triethylamine (B128534) as the base, which has been shown to provide high yields and short reaction times for the Boc protection of various amino acids. google.com

Anhydrous Systems: Anhydrous conditions are preferred for substrates that are sensitive to water. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), methanol (B129727), or dimethylformamide (DMF) can be used in the presence of a base like triethylamine (TEA). jk-sci.comfishersci.co.uk For sterically hindered amino acids, specific conditions like Boc₂O/Me₄NOH·5H₂O/CH₃CN can be advantageous. It is also possible to perform the N-Boc protection under solvent-free conditions. organic-chemistry.org

The choice between aqueous and anhydrous systems depends on the solubility of the starting materials and the desired reaction kinetics. The following table summarizes common solvent systems for Boc protection.

Solvent SystemBaseTypical SubstratesReference
Dioxane/WaterNaOH, NaHCO₃Amino Acids prepchem.com
Acetone/WaterTriethylamine (Et₃N)Amino Acids google.com
Tetrahydrofuran (THF)Triethylamine (TEA)Primary and Secondary Amines jk-sci.com
AcetonitrileVariousAmines fishersci.co.uk
MethanolTriethylamine (TEA)Water-sensitive amines
Basicity and Catalysis in Protection Steps

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the two amine functionalities of the S-(2-aminoethyl)-L-cysteine precursor is a critical step in the synthesis of the target compound. This reaction, typically employing di-tert-butyl dicarbonate (Boc₂O), can be significantly influenced by the basicity of the reaction medium and the use of catalysts.

The fundamental mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc₂O anhydride. commonorganicchemistry.comcommonorganicchemistry.com While the reaction can proceed without a base, as the tert-butoxide byproduct is itself a base, the inclusion of an external base is common practice to control reaction conditions and improve yields. commonorganicchemistry.comtotal-synthesis.com The choice of base and catalyst depends on the substrate's reactivity, particularly the nucleophilicity of the amine being protected.

Role of Base: The primary role of the base is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton released from the amine during the reaction, driving the equilibrium towards the protected product. commonorganicchemistry.comnumberanalytics.com For the protection of amino acids, aqueous solutions of bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are frequently used in mixed solvent systems, such as dioxane-water. prepchem.com For reactions in anhydrous organic solvents, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices. commonorganicchemistry.com

Catalysis: For less nucleophilic amines, such as aromatic amines, or to accelerate the reaction for sterically hindered substrates, a catalyst is often employed. The most common and powerful catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comwikipedia.org DMAP functions as a nucleophilic catalyst; it first reacts with Boc₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is then more susceptible to attack by the amine nucleophile. The use of DMAP can significantly speed up the reaction but must be carefully controlled, as it can also catalyze the protection of less reactive groups, such as hydroxyl groups, if present in the molecule and the reaction is left for an extended period. rsc.org

Base-catalyzed reactions, however, can sometimes be associated with side reactions, including the formation of isocyanates or urea (B33335) derivatives. nih.gov Therefore, the selection of the base and/or catalyst system is a critical parameter to be optimized for the specific substrate.

ReagentRoleTypical Substrate/ConditionsReference
Sodium Hydroxide (NaOH) / Sodium Bicarbonate (NaHCO₃)BaseAmino acids in aqueous/organic mixed solvents (e.g., dioxane-water). prepchem.com
Triethylamine (TEA) / Diisopropylethylamine (DIEA)BaseAmines in anhydrous organic solvents (e.g., DMF, MeOH). commonorganicchemistry.com
4-Dimethylaminopyridine (DMAP)CatalystWeakly nucleophilic or sterically hindered amines. Used with Boc₂O. numberanalytics.comwikipedia.orgrsc.org
No BaseN/AHighly nucleophilic amines where the tert-butoxide byproduct is sufficient. commonorganicchemistry.comtotal-synthesis.com
Temperature and Reaction Time Controls

Control of temperature and reaction time is paramount for the successful N-Boc protection of amines, ensuring high yields while minimizing side reactions and potential degradation. The stability of the Boc group is temperature-dependent, and it becomes progressively more labile at higher temperatures, especially under acidic conditions. researchgate.net

For the protection step, reactions are typically conducted at ambient temperatures (room temperature) or with moderate heating. fishersci.co.uk A common protocol involves stirring the reaction mixture at room temperature or warming to around 40-50 °C. fishersci.co.uk The choice of temperature is often a trade-off between reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also promote side reactions or, in the case of chiral molecules, risk racemization. acsgcipr.org For instance, protecting amines that are less nucleophilic may require heating to achieve a reasonable reaction rate. wuxibiology.com

The reaction time is monitored to ensure complete conversion of the starting material. Typical reaction times can range from a few hours to overnight (12-24 hours). fishersci.co.ukrsc.org For example, a procedure for Boc protection might involve stirring at room temperature for 2-12 hours. fishersci.co.uk Prolonged reaction times, especially when using a potent catalyst like DMAP in the presence of other functional groups (e.g., alcohols), are generally avoided to prevent undesired side reactions.

Conversely, the removal of the Boc group (deprotection) highlights its temperature sensitivity. While typically achieved with strong acids at room temperature, thermolytic cleavage without acid catalysis is possible but requires significantly higher temperatures, often above 100 °C, which can be detrimental to complex molecules. acsgcipr.orgacs.org This underscores the need for careful temperature management during the protection step to keep the Boc group intact. To ensure the Boc group remains, reactions should ideally be carried out under basic conditions regardless of the temperature. researchgate.net

ParameterTypical RangeRationale/ConsiderationsReference
TemperatureRoom Temperature to 50 °CBalances reaction rate with stability of the product and minimizes side reactions. Higher temperatures may be needed for less reactive amines. fishersci.co.uk
Reaction Time2 - 24 hoursSufficient time for complete conversion of the starting amine. Monitored by techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to impurities. fishersci.co.ukrsc.org

Thioalkylation and Alkylation Reactions in Cysteine Modification

The modification of the cysteine side chain is a cornerstone of peptide and protein chemistry, owing to the unique reactivity of its thiol group (-SH). nih.gov The synthesis of this compound involves such a modification, specifically an S-alkylation reaction.

Mechanism of S-Alkylation of Cysteine Residues

The S-alkylation of cysteine is a classic nucleophilic substitution reaction. The thiol group of cysteine is weakly acidic and can be deprotonated under basic conditions to form a highly nucleophilic thiolate anion (-S⁻). creative-proteomics.com This thiolate then attacks an electrophilic carbon atom of an alkylating agent, forming a stable thioether bond. creative-proteomics.com

Deprotonation: The cysteine thiol is treated with a base to generate the thiolate anion. The choice of base is crucial to ensure selective deprotonation of the thiol without promoting other side reactions.

Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the alkylating agent (e.g., an alkyl halide or a protected aminoethyl halide in the context of this synthesis), displacing a leaving group and forming the new carbon-sulfur bond.

This reaction is highly efficient due to the high nucleophilicity of the thiolate. creative-proteomics.com Methodologies have been developed to perform this reaction on cysteine derivatives intended for use as building blocks in peptide synthesis, as well as on cysteine residues within larger peptide sequences. nih.gov The alkylating agents can vary widely, allowing for the introduction of diverse functionalities onto the cysteine side chain. nih.govrsc.org

Stereochemical Considerations in Thioalkylation

A critical aspect in the synthesis of chiral molecules like this compound is the preservation of the stereochemical integrity of the starting material, L-cysteine. The key stereocenter in this molecule is the α-carbon.

The S-alkylation reaction occurs at the sulfur atom of the side chain, which is not a chiral center. Therefore, the reaction mechanism itself does not directly involve the bonds at the α-carbon stereocenter. As a result, the S-alkylation of L-cysteine is expected to proceed with full retention of the L-configuration at the α-carbon.

However, racemization or epimerization at the α-carbon is a potential risk under certain reaction conditions. The primary factors that could compromise stereochemical purity are:

Strongly Basic Conditions: The presence of a strong base could potentially lead to the abstraction of the α-proton, forming a planar enolate intermediate, which upon reprotonation could lead to a mixture of L- and D-isomers.

Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization, especially in the presence of a base. acsgcipr.org

Therefore, to ensure stereochemical purity, S-alkylation reactions are typically carried out under the mildest possible conditions. This involves using a base that is just strong enough to deprotonate the thiol but not the α-carbon, and maintaining low to ambient reaction temperatures. The development of methods using mild catalysts, such as molecular sieves, for S-alkylation reactions highlights the focus on maintaining stereochemical control. researchgate.net For the synthesis of enantiomerically pure products, it is crucial to employ conditions that have been demonstrated to preserve the stereochemistry of the amino acid backbone.

Purification Methodologies for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is essential to remove unreacted starting materials, reagents, and any side products generated during the synthesis. Chromatographic techniques are the primary methods employed for this purpose.

Chromatographic Techniques (e.g., flash column chromatography, HPLC)

Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful tools for the purification of protected amino acids and peptides. windows.netbiotage.com

Flash Column Chromatography: Flash chromatography is a rapid form of column chromatography that uses a positive pressure from a gas source (like nitrogen or air) to force the mobile phase through the stationary phase, speeding up the separation process. wikipedia.org It is an invaluable technique for the purification of intermediate compounds in a multi-step synthesis, allowing for the processing of gram-scale quantities of material. windows.netnih.gov

For protected amino acids, silica (B1680970) gel is a commonly used stationary phase (normal-phase chromatography). nih.govcolumn-chromatography.com The separation is based on the differential adsorption of the compounds to the silica. A gradient of solvents, typically a mixture of a non-polar solvent (like hexane (B92381) or petrol ether) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column. beilstein-journals.org The fractions are collected and analyzed (e.g., by TLC) to isolate the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is typically used for the final purification step to achieve high purity of the target compound. biotage.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode for purifying peptides and protected amino acids.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The separation occurs based on the hydrophobic character of the molecules. A gradient elution is typically used, starting with a highly aqueous mobile phase (e.g., water with an additive like trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile). windows.net More hydrophobic compounds are retained longer on the column. Chiral HPLC, using specialized chiral stationary phases, is also a critical tool for analyzing the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis. tandfonline.comtandfonline.comsigmaaldrich.com

TechniquePrimary UseStationary Phase ExampleMobile Phase PrincipleReference
Flash Column ChromatographyIntermediate purification; larger scale (grams)Silica Gel (Normal Phase)Gradient elution with non-polar/polar solvent mix (e.g., Hexane/Ethyl Acetate) wikipedia.orgnih.gov
Reversed-Phase HPLC (RP-HPLC)Final purification; high purity; analytical and preparative scaleC18-modified Silica (Reversed Phase)Gradient elution with aqueous/organic solvent mix (e.g., Water/Acetonitrile with TFA) windows.netbiotage.com
Chiral HPLCEnantiomeric purity analysisChiral Stationary Phase (e.g., protein-based, macrocyclic antibiotic-based)Varies (Polar Organic or Reversed Phase) tandfonline.comtandfonline.comsigmaaldrich.com

Recrystallization and Precipitation Strategies

The purification of this compound is a critical step to ensure high purity for subsequent applications. Recrystallization and precipitation are common techniques employed to remove impurities that may have formed during the synthesis and work-up processes.

The choice of solvent is paramount for successful recrystallization. A suitable solvent system will dissolve the compound at an elevated temperature but will result in a significant decrease in solubility as the solution cools, allowing for the formation of pure crystals. For Boc-protected amino acids, a common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by the gradual addition of a less polar "anti-solvent" to induce precipitation or crystallization upon cooling.

A patented method for the crystallization of Boc-amino acids that may be applicable to this compound involves obtaining the compound as an oily residue after evaporation of the reaction solvent. google.com A seed crystal can then be introduced to the oil, followed by standing at room temperature to induce solidification. google.com Subsequently, a weak polar solvent is added for "pulping," which involves stirring the solid in the solvent to wash away impurities. google.com This mixture is then filtered, washed, and dried to yield the purified product. google.com

Commonly used weak polar solvents for the precipitation and washing of Boc-protected amino acids include saturated aliphatic hydrocarbons like n-hexane and cyclohexane, as well as ethers such as diethyl ether. google.com The selection of the specific solvent or solvent mixture will depend on the polarity of the impurities to be removed.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. In the context of this compound synthesis, this involves the use of less hazardous solvents, the development of catalytic methods to improve atom economy, and enhancing reagent efficiency.

Solvent Minimization and Alternative Solvents

Traditional peptide synthesis and protection reactions often utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). bohrium.comacs.org However, these solvents have significant toxicity concerns. rsc.org Research has focused on identifying greener alternatives that are less hazardous and can be derived from renewable resources. tandfonline.com

Solvent minimization can be achieved by concentrating reaction mixtures under a vacuum, a technique mentioned in the synthesis of S-(2-aminoethyl)-L-cysteine conjugates. ndl.go.jp Furthermore, solvent-free reaction conditions for Boc protection have been developed, which entirely eliminate the need for a solvent during the reaction step. acs.org

A number of alternative, greener solvents have been investigated for peptide synthesis and could be applicable to the synthesis of this compound. These include:

Propylene carbonate: A green polar aprotic solvent that has been shown to be a viable replacement for dichloromethane and DMF in both solution- and solid-phase peptide synthesis. rsc.org

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME): These ether-based solvents are considered less toxic alternatives to DMF and NMP. biotage.comacsgcipr.org

Binary mixtures: Mixtures of green solvents have been explored to optimize properties like resin swelling and solubility of reagents. Examples include combinations of Cyrene, sulfolane, or anisole (B1667542) with dimethyl carbonate or diethyl carbonate. bohrium.comacs.org A mixture of anisole and N-octyl-pyrrolidone (NOP) has also been identified as a promising green solvent system. tandfonline.com

The use of water as a solvent for Boc protection has also been reported as a green and efficient method. researchgate.net

Catalytic Approaches and Reagent Efficiency

Improving the efficiency of the Boc protection step is a key aspect of greening the synthesis of this compound. The use of catalysts can reduce the amount of reagents needed and can lead to milder reaction conditions.

Several catalytic systems have been developed for the N-Boc protection of amines and amino acids:

Iodine: Molecular iodine (10 mol %) has been shown to be an efficient catalyst for the Boc protection of various amines under solvent-free conditions at room temperature. acs.org

Nickel Boride: A nickel(II) chloride-catalyzed reduction of nitriles in the presence of sodium borohydride (B1222165) offers an environmentally benign method for preparing Boc-protected amines. organic-chemistry.org

Organocatalysts: Various organocatalysts have been employed for N-Boc protection, including guanidine (B92328) hydrochloride and thiourea. researchgate.net Amberlyst-15, a solid-supported acid catalyst, has also been used and offers the advantage of easy separation and reusability. researchgate.net

Lewis Acids: Catalytic amounts of Lewis acids like Mg(ClO₄)₂ have been used to facilitate Boc protection. rsc.org

Protecting Group Chemistry and Orthogonal Deprotection Strategies

Characteristics of the Boc Protecting Group in Multi-functional Compounds

The Boc group is one of the most common amine protecting groups used in organic synthesis. jk-sci.comresearchgate.net Its popularity stems from a predictable stability profile and the potential for selective protection and deprotection.

The Boc group exhibits remarkable stability under a variety of chemical conditions, which is a key advantage in multi-step synthesis. It is generally stable to basic hydrolysis, catalytic reduction conditions, and a wide range of nucleophiles. tcichemicals.comorganic-chemistry.org This stability extends to conditions used for the cleavage of other protecting groups, such as the catalytic hydrogenolysis used to remove benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. fishersci.co.ukrsc.org Furthermore, Boc-protected amines are typically stable towards heat and oxidizing agents. researchgate.net This robust nature allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the Boc-protected amine.

Table 1: Stability of the Boc Protecting Group

Reagent/Condition Stability of Boc Group
Basic Hydrolysis Stable tcichemicals.com
Catalytic Hydrogenolysis Stable researchgate.netrsc.org
Nucleophiles Generally Stable tcichemicals.comorganic-chemistry.org
Oxidation Generally Stable researchgate.net
Strong Acids (TFA, HCl) Labile wikipedia.org

Achieving selectivity in the protection of molecules with multiple amine groups is a significant challenge. The Boc group offers several strategies for chemoselective protection. For instance, primary amines in polyamine compounds can be selectively protected over secondary amines under specific conditions. jk-sci.com Conversely, methods exist for the selective cleavage of secondary N-Boc groups while leaving primary N-Boc groups intact, such as using zinc bromide in dichloromethane (B109758). jk-sci.com Further selectivity can be achieved based on the electronic nature of the amine; for example, montmorillonite (B579905) K10 clay can selectively cleave N-Boc groups from aromatic amines while leaving those on aliphatic amines untouched. jk-sci.com

Mechanistic Studies of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, although thermal methods have gained prominence, especially in continuous flow systems.

The deprotection of a Boc-protected amine using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a cornerstone reaction in synthetic chemistry. wikipedia.orgyoutube.com The mechanism proceeds through a well-understood pathway. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com

Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a relatively stable tertiary butyl (t-butyl) carbocation and the formation of a carbamic acid. jk-sci.comcommonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com

Final State: The newly liberated amine is protonated by the excess acid in the reaction mixture, forming the corresponding ammonium (B1175870) salt (e.g., TFA or HCl salt). commonorganicchemistry.comcommonorganicchemistry.com

A potential complication of this mechanism is the tendency of the reactive t-butyl cation to alkylate other nucleophilic sites in the substrate, which can be mitigated by using "scavenger" agents like anisole (B1667542) or thioanisole. wikipedia.orgresearchgate.net Kinetic studies have revealed that the reaction rate can have a second-order dependence on the concentration of acids like HCl, whereas with TFA, a large excess of acid is often required. acs.org

Table 2: Key Steps in Acid-Mediated Boc Deprotection

Step Description Byproducts
1. Protonation The carbonyl oxygen of the Boc group is protonated by a strong acid. -
2. Fragmentation The protonated group breaks down, releasing a t-butyl carbocation. t-butyl cation
3. Decarboxylation The resulting carbamic acid loses carbon dioxide. Carbon Dioxide (CO₂)

An alternative to acid-mediated cleavage is thermal deprotection, which can often be performed in the absence of any acid catalyst. nih.govacs.org This method has been effectively implemented in continuous flow reactor systems, which offer superior heat transfer and temperature control compared to traditional batch reactors. acs.org

In a continuous flow setup, a solution of the Boc-protected compound is passed through a heated tube or coil. Temperatures exceeding 100°C are often necessary to induce the thermolytic cleavage of the Boc group. acs.org This process avoids the use of strong acids and can simplify workup procedures, as the deprotected amine can often be used directly in subsequent reaction steps. researchgate.net Studies have shown that a range of solvents can be used, with methanol (B129727) and trifluoroethanol being particularly effective. nih.govacs.org This technique also allows for selective deprotection; for instance, an aryl N-Boc group can be removed at a lower temperature in the presence of an alkyl N-Boc group, which requires a higher temperature for cleavage. nih.govacs.org The proposed mechanism involves a concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation step. researchgate.netvapourtec.com

Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of complex peptides, especially those containing multiple cysteine residues destined for specific disulfide bond formation, relies heavily on orthogonal protecting group strategies. rsc.orgucl.ac.uk Orthogonality refers to the use of multiple classes of protecting groups in a single molecule, where each class can be removed by a specific set of reagents without affecting the others. ucl.ac.uk

The Boc group plays a crucial role in these strategies. Because it is labile to acid, it is orthogonal to base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and groups removed by other means. organic-chemistry.org For cysteine-rich peptides, this allows for a programmed sequence of deprotection and oxidation to form the correct disulfide bridges. nih.gov

A typical orthogonal strategy might involve:

An acid-labile group: such as Boc or trityl (Trt) for one pair of cysteines. nih.gov

A group removed by mild oxidation: such as acetamidomethyl (Acm), which is removed by iodine. nih.gov

A group removed by other specific conditions: such as the enzymatically-cleaved S-phenylacetamidomethyl (Phacm) group, which is orthogonal to both Boc and Fmoc strategies.

By using a compound like Di-Boc-S-(2-aminoethyl)-L-cysteine, the two Boc-protected amines are stable to the conditions used to remove other protecting groups (e.g., the base used for Fmoc removal), allowing for the selective unmasking of different functional groups at precise moments in the synthetic sequence. organic-chemistry.org

Compatibility with Fmoc/tBu and Boc/Bn Strategies

The utility of this compound in peptide synthesis is largely determined by the stability of its di-tert-butoxycarbonyl (Boc) protecting groups under the conditions required for the two major SPPS strategies: the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and the Boc/Bn (Boc/benzyl) strategies.

In the Fmoc/tBu strategy , the temporary Nα-Fmoc group is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov The permanent side-chain protecting groups, such as the tert-butyl (tBu) ether, ester, and urethane (B1682113) derivatives, are designed to be stable to these basic conditions and are removed at the end of the synthesis using a strong acid, commonly trifluoroacetic acid (TFA). nih.gov The two Boc groups on the S-(2-aminoethyl) side chain of this compound are carbamate-based and are generally stable to the basic conditions used for Fmoc deprotection. organic-chemistry.org This stability allows for the incorporation of the this compound residue into a growing peptide chain without premature loss of its side-chain protection.

The compatibility of the di-Boc side chain protection with these two major SPPS strategies is summarized in the table below.

SPPS StrategyNα-Protecting GroupNα-Deprotection ReagentDi-Boc Side-Chain StabilityCompatibility
Fmoc/tBu Fmoc20% Piperidine in DMFStableCompatible
Boc/Bn BocTFALabileNot directly compatible

Selective Removal of Boc Groups in Presence of Other Protecting Groups

A key advantage of using this compound lies in the potential for orthogonal deprotection of its side-chain amino groups. This allows for site-specific modification of the cysteine side chain while the peptide is still attached to the solid support or after its cleavage. The selective removal of the Boc groups must be achieved without affecting other protecting groups present on the peptide, such as Fmoc, tBu, or Bn groups.

The Boc group is known to be labile to acidic conditions. nih.gov Therefore, selective deprotection of the di-Boc moiety on the S-(2-aminoethyl) side chain can be accomplished using carefully controlled acidic conditions that are milder than those used for the final cleavage of tBu or Bn protecting groups. Research has shown that various Lewis acids and optimized protic acid conditions can effectively remove Boc groups while leaving other acid-sensitive groups intact. organic-chemistry.org

For instance, in the context of an Fmoc/tBu strategy, after the completion of peptide chain elongation, the N-terminal Fmoc group can be retained or removed. The di-Boc groups on the cysteine side chain can then be selectively cleaved using a mild acid treatment that does not significantly affect the tBu-based side-chain protection of other amino acids. This would typically involve using a dilute solution of TFA or specific Lewis acids that show high selectivity for Boc group removal.

The following table outlines potential conditions for the selective deprotection of the di-Boc group from the S-(2-aminoethyl)-L-cysteine side chain in the presence of other common protecting groups.

Protecting Group to be RetainedSelective Deprotection Reagent for Di-BocComments
Fmoc Mildly acidic conditions (e.g., dilute TFA, ZnBr₂)Fmoc is stable to acid, allowing for selective Boc removal.
tBu Carefully controlled acidic conditions (e.g., specific Lewis acids, thermal deprotection)Requires fine-tuning to avoid partial cleavage of tBu groups. nih.gov
Bn Catalytic hydrogenolysis, strong acidolysis (HF)Boc is labile to the strong acids used for Bn removal. Selective Boc removal is possible with milder acids.

Recent studies have explored thermal deprotection of Boc groups in continuous flow systems, which can offer a high degree of selectivity based on temperature control, potentially allowing for the removal of one Boc group in the presence of another or in the presence of other thermally stable protecting groups. nih.gov

Reactivity and Reaction Mechanisms of Di Boc S 2 Aminoethyl L Cysteine

Reactions with Electrophilic Reagents

The nucleophilic thioether of Di-Boc-S-(2-aminoethyl)-L-cysteine can react with a range of electrophilic reagents. These reactions typically involve the formation of a sulfonium (B1226848) ion intermediate, which can then undergo further transformations.

Alkylation: The thioether can be readily alkylated by electrophiles such as alkyl halides (e.g., methyl iodide) or alkyl triflates. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable sulfonium salt. The general propensity of cysteine derivatives to undergo S-alkylation is a well-documented phenomenon. vwr.com

Oxidation: The sulfur atom of the thioether is susceptible to oxidation by various oxidizing agents. Mild oxidation, for instance with hydrogen peroxide or a peroxy acid, will typically yield the corresponding sulfoxide (B87167). Further oxidation under more forcing conditions can lead to the formation of a sulfone. The oxidation of thioethers can have a significant impact on the properties of the molecule, including its polarity and biological activity, as seen in related thioether-containing peptides. sigmaaldrich.com

Reaction with Michael Acceptors: The nucleophilic sulfur can also participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction results in the formation of a new carbon-sulfur bond.

The Boc-protected amines are generally unreactive towards these electrophiles under standard conditions, highlighting the chemoselectivity that can be achieved due to the differential nucleophilicity of the functional groups within the molecule.

Table 2: Representative Reactions of the Thioether Moiety

Reagent ClassExample ReagentProduct TypeReaction Notes
Alkyl HalidesMethyl Iodide (CH₃I)Sulfonium SaltSN2 reaction at the sulfur atom. vwr.com
Oxidizing AgentsHydrogen Peroxide (H₂O₂)Sulfoxide/SulfoneStepwise oxidation of the thioether. sigmaaldrich.com
Michael AcceptorsAcrylonitrileThioether AdductConjugate addition to the activated double bond.

Pathways for Derivatization and Functionalization

The reactivity of the thioether group provides a key handle for the derivatization and functionalization of this compound. These modifications can be used to introduce a variety of functionalities, such as reporter groups, cross-linking agents, or to alter the physicochemical properties of the molecule.

One common derivatization strategy involves the alkylation of the thioether to introduce new side chains. For example, reaction with a fluorescently tagged alkyl halide would allow for the introduction of a fluorescent probe. Similarly, a bifunctional electrophile could be used to cross-link the molecule to another substrate.

The oxidation of the thioether to a sulfoxide or sulfone also represents a pathway for functionalization. The resulting sulfoxide is chiral at the sulfur atom, introducing an additional stereocenter into the molecule. The polarity of the molecule is also significantly increased upon oxidation.

Furthermore, the Boc protecting groups can be selectively removed under acidic conditions to liberate the free amines. organic-chemistry.org This deprotection would open up new avenues for derivatization at the nitrogen atoms, for instance, through acylation or reductive amination. The differential stability of the Boc groups compared to other protecting groups allows for orthogonal protection strategies in more complex synthetic schemes.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In a molecule with multiple potentially reactive sites, controlling the selectivity of a reaction is paramount. In this compound, the primary determinant of selectivity in reactions with electrophiles is the pronounced difference in nucleophilicity between the thioether and the Boc-protected amines.

Regioselectivity: In reactions targeting the nucleophilic centers, the thioether is the overwhelmingly preferred site of attack for most electrophiles. This high degree of regioselectivity allows for the selective modification of the sulfur atom without affecting the protected amines or the carboxylic acid (under neutral or acidic conditions).

Chemoselectivity: The Boc protecting groups are stable to a wide range of reagents, including many nucleophiles, bases, and mild oxidizing or reducing agents. This allows for a high degree of chemoselectivity in reactions targeting the thioether. For instance, the thioether can be oxidized to a sulfoxide without cleavage of the Boc groups. Conversely, the Boc groups can be removed with strong acid without affecting the thioether linkage.

In the context of peptide synthesis, where various functional groups are present, the chemoselectivity afforded by the Boc protection of the amines is crucial for the stepwise and controlled assembly of peptide chains. The thioether in the side chain of a residue like S-(2-aminoethyl)-L-cysteine would remain intact during the standard coupling and deprotection cycles of Boc-based solid-phase peptide synthesis.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the L-cysteine backbone in Di-Boc-S-(2-aminoethyl)-L-cysteine makes it an excellent chiral building block for asymmetric synthesis. This allows for the stereoselective introduction of a specific stereocenter into a target molecule, which is crucial for the synthesis of enantiomerically pure compounds. The Boc protecting groups on the two amino functionalities ensure that these sites remain unreactive during initial synthetic steps, allowing for selective deprotection and further functionalization at later stages. This controlled manipulation is key to its utility in the construction of complex chiral molecules.

Integration into Complex Molecular Architectures

The trifunctional nature of this compound, with its carboxylic acid, protected primary amine, and protected secondary amine, provides multiple points for modification. This versatility allows for its incorporation into a variety of complex molecular frameworks.

The structural features of this compound make it an ideal scaffold for the generation of chemical libraries. By systematically and combinatorially modifying the carboxylic acid and the two amino groups after deprotection, a diverse range of compounds can be synthesized. This approach is highly valuable in drug discovery and materials science for the rapid screening of molecules with desired biological or physical properties. The defined stereochemistry of the cysteine core ensures that the resulting library members are enantiomerically defined.

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of 1,4-thiazine derivatives. Through intramolecular cyclization reactions, the sulfur atom and one of the nitrogen atoms can be incorporated into a six-membered ring system. The specific reaction conditions and the choice of deprotection and activation strategies for the amino and carboxyl groups dictate the final heterocyclic structure.

Precursor for Advanced Synthetic Reagents and Catalysts

The chiral nature and multiple functional groups of this compound make it a valuable precursor for the development of novel synthetic reagents and catalysts. The amino groups, once deprotected, can be functionalized to create chiral ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center and create a chiral environment, influencing the stereochemical outcome of a reaction. The ability to fine-tune the steric and electronic properties of the ligand by modifying the side chains of the original cysteine derivative is a significant advantage in catalyst design.

Applications in Chemical Biology and Bioconjugation Research

Design and Synthesis of Chemically Modified Peptides and Polypeptides

The ability to introduce non-canonical amino acids into peptide chains is a cornerstone of modern peptide chemistry, allowing for the creation of peptides with enhanced stability, novel functions, and tailored properties. Di-Boc-S-(2-aminoethyl)-L-cysteine serves as a key building block in this endeavor.

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The use of Boc-protected amino acids is a well-established strategy in SPPS. peptide.comthermofisher.com In this methodology, the N-terminal amino acid of the growing peptide chain is temporarily protected with a Boc group, which is cleaved by an acid such as trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid. peptide.comsigmaaldrich.com

This compound is compatible with Boc-based SPPS protocols. The Boc group on the α-amino position can be selectively removed during each coupling cycle, while the Boc group on the side-chain aminoethyl moiety remains intact due to its slightly different lability under standard deprotection conditions. This differential protection allows for the stepwise elongation of the peptide chain. The side-chain Boc group is then typically removed during the final cleavage of the peptide from the solid support, often using a stronger acid like hydrogen fluoride (B91410) (HF). bachem.commdpi.com The successful incorporation of Boc-protected amino acids, including those with protected side chains, is a routine procedure in SPPS. nih.govbeilstein-journals.org

The use of this compound allows for the precise insertion of a lysine (B10760008) analogue at any desired position within a peptide sequence. This is particularly valuable for creating peptides where a native lysine residue is replaced with this analogue to probe structure-function relationships or to introduce a site for specific modification.

The presence of the aminoethylated cysteine side chain can alter the conformational preferences of the peptide backbone, which may in turn affect the proximity and reactivity of other cysteine residues within the sequence, thereby influencing the pattern of disulfide bond formation. nih.gov

Furthermore, after the removal of the side-chain Boc group, the primary amine on the aminoethyl moiety can be used as a nucleophile for various conjugation reactions. This allows for the creation of alternative intramolecular or intermolecular linkages that can act as mimics of disulfide bonds, imparting conformational constraints on the peptide scaffold. For instance, the deprotected amine could react with an activated carboxyl group of another amino acid side chain (e.g., aspartic or glutamic acid) to form a lactam bridge, a common strategy for peptide cyclization. nih.gov This approach provides a means to create structurally diverse and stable peptide architectures.

Development of Biochemical Probes and Enzyme Substrates

The ability to synthesize peptides containing specific modifications is essential for the development of tools to study biological processes. This compound is a valuable precursor for creating such tools.

S-(2-aminoethyl)-L-cysteine, also known as thialysine, is a well-established analogue of lysine. nih.govwikipedia.org Its structural similarity allows it to be recognized by many enzymes that act on lysine residues. The synthesis of peptides containing this analogue is facilitated by the use of this compound in SPPS.

Once incorporated into a peptide, the aminoethylated cysteine can serve as a platform for further modifications to create sophisticated biochemical probes. For example, the primary amine of the deprotected side chain can be selectively labeled with fluorophores, biotin, or other reporter molecules. This allows for the creation of probes to study protein-protein interactions, enzyme localization, and other cellular processes. The synthesis of orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, is a common practice for such applications, and a similar strategy can be envisioned for this compound to achieve selective side-chain modification. pharm.or.jp

Isotopically labeled versions of S-(2-aminoethyl)-L-cysteine have been synthesized to aid in the elucidation of enzymatic reaction mechanisms. researchgate.net The use of this compound as a starting material would streamline the incorporation of such labeled analogues into peptides.

Peptides containing S-(2-aminoethyl)-L-cysteine are valuable tools for investigating the mechanisms of enzymes that recognize and process lysine residues. sigmaaldrich.comresearchgate.net For instance, the aminoethylation of cysteine residues in proteins creates artificial cleavage sites for proteases like trypsin and Lys-N, which normally cleave after lysine residues. researchgate.netnih.gov This technique is particularly useful in proteomics for protein identification and sequencing.

By synthesizing peptides with S-(2-aminoethyl)-L-cysteine at specific positions, researchers can probe the substrate specificity and active site architecture of various enzymes. sigmaaldrich.com This analogue can act as a substrate, an inhibitor, or a binder, providing valuable insights into the enzyme's function. nih.gov For example, S-(2-aminoethyl)-L-cysteine has been used to characterize lysine cyclodeaminase. sigmaaldrich.com The ability to synthesize peptides with this analogue at defined locations, made possible by this compound, is crucial for these detailed mechanistic studies.

Advanced Bioconjugation Methodologies Utilizing Cysteine Derivatives

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful technique for creating novel therapeutics, diagnostics, and research tools. nih.gov Cysteine residues are frequently targeted for bioconjugation due to the high nucleophilicity of the thiol group. nih.gov While S-(2-aminoethyl)-L-cysteine lacks a free thiol, the primary amine on its side chain offers an alternative handle for conjugation.

The use of this compound in peptide synthesis allows for the introduction of a site-specific primary amine for subsequent bioconjugation reactions. After deprotection of the side-chain Boc group, this amine can be targeted with a variety of amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to attach drugs, polymers like polyethylene (B3416737) glycol (PEG), or other functional moieties. beilstein-journals.org

The presence of two distinct amino groups in the deprotected S-(2-aminoethyl)-L-cysteine residue (the α-amino group at the N-terminus of the peptide and the side-chain amino group) opens up possibilities for orthogonal bioconjugation strategies. nih.gov With careful selection of protecting groups and reaction conditions, it is conceivable to selectively modify one amine while leaving the other intact, allowing for the construction of complex, multifunctional bioconjugates. This approach could be used to create, for example, antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios or peptides with multiple, different labels. nih.gov

Thiol-Mediated Bioconjugation Reactions (e.g., Thiol-ene click chemistry)

The thiol group of the cysteine residue is highly nucleophilic, making it an excellent target for specific bioconjugation reactions. One of the most powerful methods leveraging this reactivity is the thiol-ene "click" reaction. rsc.org This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. nih.govresearchgate.net

The process is typically initiated by light (photocatalysis) and can be performed under mild, biocompatible conditions, making it suitable for modifying complex biomolecules like peptides and proteins. researchgate.net The use of S-(2-aminoethyl)-L-cysteine in this context allows for the introduction of a functional handle that can participate in these highly efficient and specific ligations. For instance, a peptide containing an S-(2-aminoethyl)-L-cysteine residue can be cyclized or linked to other molecules bearing an alkene group through this chemistry. nih.govresearchgate.net

Table 1: Thiol-Ene Click Chemistry Parameters

Parameter Description
Reactants Thiol (from cysteine derivative), Alkene (e.g., norbornene, allyloxycarbonyl)
Initiation Photo-initiator (e.g., DMPA) and UV light, or visible-light photocatalyst
Key Feature Forms a stable, covalent C-S (thioether) bond

| Application | Peptide macrocyclization, surface functionalization, protein labeling |

Site-Selective Protein Modification Strategies

Site-selective modification of proteins is crucial for creating precisely defined bioconjugates for research. researchgate.net Cysteine is an ideal target for such modifications due to its relatively low natural abundance in proteins and the unique reactivity of its thiol side chain. nih.gov By using site-directed mutagenesis, a cysteine residue can be introduced at a specific location in a protein sequence.

Incorporating S-(2-aminoethyl)-L-cysteine (from its Di-Boc protected form) into a peptide or protein provides a dual-functional site. The thiol can be targeted for modification while the amino group remains available for subsequent, orthogonal chemistry. This approach enables the creation of complex, multifunctional protein constructs. researchgate.net Strategies often rely on the differential reactivity of the thiol and amine groups under various pH conditions or with specific reagents, allowing for sequential labeling. nih.gov For example, a thiol-reactive probe can be attached first, followed by a reaction targeting the primary amine.

Cross-Linking Reagents Development

Cross-linking reagents are used to study protein-protein interactions and to stabilize protein structures by forming covalent bonds between amino acid residues. nih.gov The development of cysteine-specific cross-linkers is an active area of research. These reagents typically possess two reactive groups that can target the thiol groups of two cysteine residues.

S-(2-aminoethyl)-L-cysteine is a valuable building block for designing novel cross-linking agents. Its structure provides both a thiol and an amine, which can be used to create heterobifunctional cross-linkers. For example, a reagent could be synthesized where one end is designed to react with the thiol of the aminoethylated cysteine residue, and the other end is engineered to react with another functional group on a different protein or within the same protein. The development of photo-crosslinking reagents containing diazirine groups, which can be specifically attached to cysteine residues, represents a powerful method for mapping protein interactions. rsc.org

Functionalization for Protein Labeling and Imaging Probes (Excluding in vivo/therapeutic applications)

Attaching fluorescent dyes or other reporter molecules to proteins is essential for studying their localization, dynamics, and interactions. The thiol group of cysteine is the most common target for such labeling due to its high reactivity towards specific chemical groups like maleimides and haloacetyls. nih.gov

A protein engineered to contain a single S-(2-aminoethyl)-L-cysteine residue can be efficiently and specifically labeled. nih.gov The procedure involves the reduction of any existing disulfide bonds to ensure the thiol is free, followed by incubation with a thiol-reactive probe. This allows for the attachment of a wide variety of functional moieties, including:

Fluorophores: For visualization in fluorescence microscopy and FRET-based assays.

Biotin: For affinity purification and detection.

Spin Probes: For analysis by electron paramagnetic resonance (EPR) spectroscopy.

The presence of the additional amino group on the S-(2-aminoethyl)-L-cysteine side chain offers the potential for dual-labeling, where two different probes could be attached to the same residue using orthogonal chemistries, providing a more sophisticated tool for protein analysis. researchgate.net

Chemical Tools for Studying Post-Translational Modifications (e.g., protein lysine methylation, avoiding clinical aspects)

Post-translational modifications (PTMs) are critical for regulating protein function. S-(2-aminoethyl)-L-cysteine serves as an important chemical tool for studying these modifications, particularly those occurring on lysine residues. sigmaaldrich.com Because the side chain of S-(2-aminoethyl)-L-cysteine is a close structural mimic of the lysine side chain (differing by the substitution of a methylene (B1212753) group with a sulfur atom), it is often referred to as thialysine. wikipedia.org

This mimicry allows researchers to probe the function of lysine-modifying enzymes. For example, by incorporating thialysine into a peptide or protein substrate, one can study the activity of lysine methyltransferases or acetyltransferases. The sulfur atom in the thialysine side chain can impact the enzyme's binding and catalytic activity, providing insights into the recognition and modification mechanism. Mutants resistant to the toxic effects of S-(2-aminoethyl)-L-cysteine have been used to study amino acid metabolism and protein synthesis. nih.govnih.gov

Table 2: S-(2-aminoethyl)-L-cysteine as a Lysine Mimic

PTM Studied Application Research Finding
Lysine Methylation Substrate for histone methyltransferases Used to investigate the mechanisms of enzymes that add methyl groups to lysine residues on histone tails.
Protein Synthesis Incorporation into proteins in place of lysine Can inhibit protein synthesis, a property used in selection experiments for mutant cell lines. wikipedia.orgnih.gov

| Enzyme Inhibition | Inhibitor of lysine-dependent enzymes | Acts as an inhibitor of enzymes like lysine 2,3-aminomutase. wikipedia.orgnih.gov |

Di Boc S 2 Aminoethyl L Cysteine Derivatives and Analogues in Research

Systematic Modification of the S-(2-aminoethyl) Side Chain

For instance, the synthesis of analogues such as S-(3-Cbz-aminopropyl)-L-cysteine has been reported. In these cases, the side chain is extended by one methylene (B1212753) unit, which can alter the spacing and flexibility of the terminal functional group. Further modifications include the introduction of branching on the side chain, such as with S-(D-2-Cbz-aminopropyl)-L-cysteine, to create stereochemically distinct derivatives.

Another area of modification involves replacing the terminal amino group with other functionalities to create novel chemical tools. An example is the synthesis of S-(2-vinylsulfonylethyl)-L-cysteine N-carboxyanhydride (NCA), where the amino group is replaced by a reactive vinyl sulfone moiety, useful for Michael additions and bioconjugation reactions. These systematic modifications are crucial for developing a diverse library of building blocks with tailored chemical properties for specific synthetic applications.

Parent Compound Side Chain Modification Resulting Derivative Example Potential Synthetic Application
S-(2-aminoethyl)-L-cysteineChain HomologationS-(3-aminopropyl)-L-cysteineAltering linker length in peptide conjugates
S-(2-aminoethyl)-L-cysteineIntroduction of BranchingS-(D-2-aminopropyl)-L-cysteineIntroducing stereochemical diversity
S-(2-aminoethyl)-L-cysteineFunctional Group AlterationS-(2-vinylsulfonylethyl)-L-cysteineMichael acceptor for bioconjugation

Synthesis and Research on Cysteine and Homocysteine Analogues

Beyond modifying the side chain, altering the core amino acid structure from cysteine to its higher homologue, homocysteine, provides another avenue for creating structural diversity. Homocysteine contains an additional methylene group in its backbone, which changes the geometry and reactivity of the resulting molecule. Research has demonstrated the synthesis of homocysteine versions of side-chain modified analogues, such as S-(2-Cbz-aminoethyl)-L-homocysteine. altabioscience.com The synthesis of these homocysteine analogues often follows similar synthetic routes to their cysteine counterparts, typically involving the alkylation of the homocysteine thiol. The enzymatic synthesis of S-adenosyl-L-homocysteine from adenosine (B11128) and homocysteine has also been extensively studied. nih.govnih.govrsc.org

Another important class of analogues involves the replacement of the side-chain's terminal amine with a different functional group, such as a carboxyl group. A prominent example is S-(2-carboxyethyl)-L-cysteine (β-CEC). Its synthesis can be achieved via a Michael addition, reacting L-cysteine with acrylic acid. mdpi.com This analogue provides a different charge profile and hydrogen bonding capability compared to the amino-containing parent compound. The subsequent oxidation of β-CEC can yield the corresponding sulfoxide (B87167) diastereomers. mdpi.com Similarly, S-(carboxymethyl)-L-cysteine is another well-studied analogue. researchgate.net These analogues, while not direct derivatives of Di-Boc-S-(2-aminoethyl)-L-cysteine, are synthetically related and provide crucial comparative data for understanding how side-chain functionality influences chemical behavior.

Analogue Type Example Compound Key Structural Difference Common Synthetic Precursors
Homocysteine AnalogueS-(2-aminoethyl)-L-homocysteineExtra CH₂ in the backboneL-Homocysteine, 2-haloethylamine derivative
Carboxy AnalogueS-(2-carboxyethyl)-L-cysteineTerminal NH₂ replaced by COOHL-Cysteine, acrylic acid mdpi.com
Carboxy AnalogueS-(carboxymethyl)-L-cysteineTerminal NH₂ and one CH₂ replaced by COOHL-Cysteine, chloroacetic acid

Structure-Activity Relationship Studies (Focused on chemical reactivity and synthetic utility, not biological effect)

The relationship between the structure of this compound derivatives and their chemical reactivity or synthetic utility is a cornerstone of their application in research. These relationships are not biological but are rooted in the physicochemical properties that govern how these molecules behave in a reaction flask.

Solubility and Aggregation: The nature of the side chain and its protecting group significantly impacts the solubility of the amino acid derivative and the resulting peptide. For example, peptides rich in certain non-polar side chains tend to have lower solubility in aqueous media and may aggregate during synthesis, reducing yields. nih.govyoutube.com Conversely, substituting a residue with a more polar analogue, or one capable of forming intramolecular hydrogen bonds that mask the backbone, can improve solubility and permeability. nih.gov The choice of a bulky protecting group can also influence solubility in the organic solvents used during synthesis.

Reactivity and Synthetic Utility: The choice of protecting group scheme directly dictates the synthetic utility of the building block. The "activity" in this context is the ability to undergo a specific, selective chemical transformation.

Orthogonal Deprotection: As detailed in section 7.3, the use of an orthogonal protecting group like ivDde or Mtt confers the "activity" of selective side-chain deprotection. sigmaaldrich-jp.comresearchgate.net This allows for the on-resin synthesis of complex structures like branched peptides, where a second peptide chain is grown off the side chain of a specific residue, or for site-specific labeling with fluorophores or other moieties.

Influence on Conformation: The structure of the side chain can influence the secondary structure of the resulting peptide. For instance, some poly-cysteine derivatives with simple side chains are known to form β-sheet structures, which can lead to poor solubility. However, the introduction of very bulky side chains can disrupt this packing and favor more soluble α-helical conformations. This modulation of secondary structure is a direct consequence of side-chain architecture and has profound implications for the ease of synthesis and purification.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of Di-Boc-S-(2-aminoethyl)-L-cysteine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are primary tools for confirming the structure of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR spectra would be expected to show characteristic signals for the protons of the two Boc groups, appearing as a large singlet around 1.45 ppm. The protons of the ethyl bridge and the cysteine backbone would exhibit distinct multiplets. For instance, the α-proton of the cysteine residue would likely appear as a multiplet around 4.5 ppm, while the protons of the ethyl group and the β-methylene group of the cysteine would resonate in the 2.7-3.5 ppm range. The presence of NH protons from the Boc-protected amines would be observed as well, often as broad singlets.

¹³C NMR spectra provide complementary information, with characteristic peaks for the carbonyl carbons of the Boc groups and the carboxylic acid, as well as for the quaternary carbons of the tert-butyl groups. The various methylene (B1212753) and methine carbons of the cysteine and aminoethyl moieties would also have distinct chemical shifts.

While specific spectral data for this compound is not widely published in publicly accessible literature, data for structurally similar compounds, such as Boc-S-Benzyl-L-cysteine, can provide insight into the expected chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to display characteristic absorption bands:

N-H stretching: Around 3300-3400 cm⁻¹, indicative of the amine groups.

C=O stretching: Strong absorptions around 1700 cm⁻¹ for the carbonyl groups of the Boc protecting groups and the carboxylic acid.

C-H stretching: In the region of 2850-3000 cm⁻¹.

C-O stretching: Around 1160 cm⁻¹.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds.

Technique Expected Observations
¹H NMRSignals for two Boc groups (~1.45 ppm), α-proton (~4.5 ppm), ethyl and methylene protons (2.7-3.5 ppm), NH protons.
¹³C NMRResonances for carbonyl, quaternary, methylene, and methine carbons.
IR (cm⁻¹)N-H stretch (~3300-3400), C=O stretch (~1700), C-H stretch (2850-3000), C-O stretch (~1160).

Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., FAB-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and assessing its purity. Soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly used to prevent fragmentation of the parent molecule.

In ESI-MS, the compound is typically ionized to form a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For this compound (molar mass: 364.47 g/mol ), the expected m/z values would be approximately 365.48 for the [M+H]⁺ ion and 387.46 for the [M+Na]⁺ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. The fragmentation pattern would be expected to show losses of the Boc groups (a loss of 100 Da for C₅H₈O₂) or parts thereof, which can help to confirm the presence and location of these protecting groups.

Chromatographic Purity Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity analysis of protected amino acids. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. The compound is detected using a UV detector, typically at a wavelength around 210-220 nm where the amide and carboxyl groups absorb. The purity is determined by integrating the peak area of the main compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A sample of the compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The spots are visualized using a staining agent, such as ninhydrin (B49086) (which would react with any deprotected amino groups) or potassium permanganate. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

Technique Typical Conditions & Observations
HPLCColumn: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA; Detection: UV at 210-220 nm. A single major peak indicates high purity.
TLCStationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Hexanes; Visualization: Staining (e.g., potassium permanganate). A single spot indicates high purity.

Advanced Techniques for Stereochemical Analysis

Ensuring the stereochemical purity of the L-enantiomer of this compound is crucial, as the presence of the D-enantiomer can have significant implications in biological applications.

Chiral chromatography is the most common method for determining the enantiomeric purity of amino acids and their derivatives. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The sample is analyzed by HPLC using a chiral column, and the presence of the D-enantiomer would be indicated by a second peak with a different retention time from the L-enantiomer. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks. For Boc-protected amino acids, various chiral stationary phases based on macrocyclic glycopeptides have been shown to be effective.

Alternatively, the compound can be derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified using standard non-chiral HPLC.

Future Research Directions for Di Boc S 2 Aminoethyl L Cysteine

Innovations in Scalable and Sustainable Synthesis

The demand for cost-effective and environmentally friendly methods for producing protected amino acids is a significant driver of innovation. acs.orgchemrxiv.orgchemrxiv.org Future research in the synthesis of Di-Boc-S-(2-aminoethyl)-L-cysteine is expected to focus on scalable and sustainable approaches that minimize waste and the use of hazardous reagents.

Current methods for Boc protection often involve the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base, which can be efficient but may present challenges in large-scale production and purification. organic-chemistry.orgnumberanalytics.com Research into alternative, greener protection strategies is ongoing. One promising area is the development of catalytic methods that reduce the amount of reagents required. organic-chemistry.org Furthermore, advancements in reaction conditions, such as the use of solvent-free reactions or aqueous-based systems, could significantly improve the sustainability of the synthesis process. organic-chemistry.orgnih.gov The development of processes that allow for the direct crystallization of the N-protected amino acid from the reaction mixture, thereby avoiding extraction and concentration steps, represents a significant step towards more efficient and sustainable manufacturing. google.com

Exploration of Novel Reaction Pathways and Reactivity Patterns

Understanding the reactivity of this compound is crucial for its effective utilization in synthesis. The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a range of conditions and its facile removal with acid. researchgate.netchemistrysteps.comyoutube.commasterorganicchemistry.com However, the reactivity of the Boc group itself can sometimes be an overlooked feature. researchgate.net Future investigations may delve deeper into the nuanced reactivity of the Boc-protected amines, potentially uncovering novel reaction pathways.

The sulfur atom in the cysteine side chain also presents opportunities for unique chemical transformations. While the primary amine is protected, the thioether linkage could be a target for specific modifications. Research into the selective oxidation or alkylation of the sulfur atom, while the rest of the molecule remains protected, could lead to the synthesis of novel amino acid derivatives with unique properties. The reactivity of the thiol group in cysteine is a key aspect of its biological function and a target for chemical modification. core.ac.ukresearchgate.net Although the thiol in this compound is derivatized, understanding its potential for further reactions remains an area for exploration.

Expansion of Applications in Peptide and Protein Engineering (Academic Scope)

In the academic sphere, this compound and its derivatives are valuable tools for peptide and protein engineering. The S-(2-aminoethyl) group mimics the side chain of lysine (B10760008), earning it the name thialysine. researchgate.netwikipedia.org This lysine analog can be incorporated into peptides to study enzyme mechanisms or to create peptides with altered biological activities. researchgate.net

Future research will likely focus on using this building block to create peptides with enhanced stability, novel structural folds, or specific binding affinities. The ability to introduce a lysine-like residue with a thioether linkage offers a unique handle for further chemical modification, a strategy that is underdeveloped but holds exciting potential. core.ac.uk This could involve site-selective labeling with fluorescent probes, cross-linking agents, or other moieties to study protein-protein interactions or to develop novel bioconjugates. The use of dithiol bis-alkylation to create conformationally constrained cyclic peptides is a powerful technique where derivatives of this compound could find application. nih.gov

Development of New Chemical Tools and Probes

The unique structure of this compound makes it an attractive scaffold for the development of new chemical tools and probes. Cysteine-reactive probes are widely used in chemical proteomics to study protein function and identify potential drug targets. rsc.orgnih.govresearchgate.net While this compound has its thiol group modified, the terminal amine of the aminoethyl group, once deprotected, could be functionalized to create novel probes.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin, or reactive groups for covalent modification of target proteins. The development of "beyond cysteine" covalent probes that target other nucleophilic amino acids is an active area of research, and the aminoethyl side chain could be engineered to target specific residues. qub.ac.ukfindaphd.com These new tools could be instrumental in activity-based protein profiling (ABPP) to identify and characterize enzymes, such as cysteine proteases. nih.govnih.gov

Computational Chemistry and Mechanistic Predictions

Computational chemistry offers a powerful approach to predict the reactivity and properties of molecules, guiding experimental design and accelerating research. nih.govacs.orgresearchgate.netnih.gov In the context of this compound, computational studies can provide valuable insights into its conformational preferences, reactivity, and interactions with other molecules.

Future computational work could focus on:

Predicting Reactivity: Density functional theory (DFT) calculations can be used to predict the activation energies for various reactions involving the protected amino acid, helping to identify novel reaction pathways and optimize reaction conditions. nih.govacs.orgresearchgate.net

Mechanistic Studies: Computational modeling can elucidate the detailed mechanisms of reactions, such as the deprotection of the Boc groups or the modification of the thioether linkage.

Designing Novel Probes: Molecular docking and other computational techniques can be used to design new chemical probes based on the this compound scaffold with high affinity and selectivity for specific protein targets.

Understanding Peptide Conformations: When incorporated into peptides, computational simulations can predict the conformational impact of the thialysine residue, aiding in the design of peptides with specific secondary structures.

By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery and development of new applications for this compound.

Q & A

Advanced Question

  • Competitive inhibition assays : Measure IC₅₀ values for LysRS2 using radiolabeled lysine and S-(2-aminoethyl)-L-cysteine.
  • Genetic complementation : Introduce LysRS1 into LysRS2-deficient bacterial strains to assess resistance.
  • Proteomic profiling : Use mass spectrometry to detect misincorporated analogues in bacterial proteins, linking toxicity to translational errors.
  • Growth kinetics : Compare bacterial growth curves with/without the compound under varying nutrient conditions .

How does S-(2-aminoethyl)-L-cysteine inhibit the LysP transporter in Pseudomonas aeruginosa?

Advanced Question
LysP, a proton-coupled lysine transporter, is competitively inhibited by S-(2-aminoethyl)-L-cysteine. Cryo-EM structural studies show the analogue binds LysP’s substrate pocket but lacks the ε-amino group of lysine, disrupting proton gradient-driven transport. Functional assays (e.g., radiolabeled lysine uptake in LysP-expressing E. coli) quantify inhibition kinetics (Kᵢ ~ 15 µM). This data supports structure-based antibiotic design targeting LysP in Gram-negative pathogens .

What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

Basic Question

  • HPLC-MS : Monitor degradation products (e.g., free thiols or deprotected amines) in buffer solutions (pH 7.4, 37°C).
  • Circular dichroism (CD) : Track conformational changes in peptide adducts.
  • Thiol quantification : Use Ellman’s reagent (DTNB) to detect free thiols post-deprotection. Stability is enhanced by storing the compound at -20°C under argon .

How is this compound utilized in metabolic pathway analysis of non-canonical amino acid incorporation?

Advanced Question

  • Pulse-chase experiments : Feed radiolabeled S-(2-aminoethyl)-L-cysteine to bacterial cultures and track incorporation into proteins via autoradiography.
  • tRNA sequencing : Identify mischarged tRNAs using northern blotting or next-gen sequencing.
  • Codon reassignment : Pair the compound with engineered tRNA/aaRS systems to expand the genetic code in synthetic biology applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.